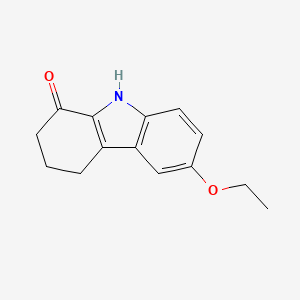

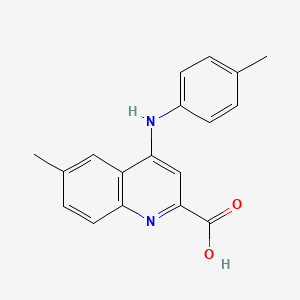

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a derivative of tetrahydrocarbazole . Tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, exhibiting antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A characteristic structural feature of these derivatives is the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system .

Synthesis Analysis

The synthesis of tetrahydrocarbazol-1-ones involves direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of 2,3,4,9-tetrahydro-1H-carbazol-4-one . The IUPAC name for the latter compound is 1,2,3,9-tetrahydro-4H-carbazol-4-one .Chemical Reactions Analysis

The chemical reactions involving tetrahydrocarbazoles can lead to the formation of tetrahydrocarbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system .Applications De Recherche Scientifique

Synthesis and Evaluation of Antitumor Derivatives

The synthesis of 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives has shown promise in antitumor applications. One study involved the synthesis and biological evaluation of 9-hydroxy-5-methyl- and 5,6-dimethyl-6H-pyrido[4,3-b]carbazole-1-N-[(dialkylamino)alkyl]carboxamides as antitumor olivacine derivatives. These compounds demonstrated high cytotoxicity for cultured L1210 and colon 38 cells and good antitumor activity in vivo, highlighting their potential as antitumor agents (Jasztold-Howorko et al., 1994).

Corrosion Inhibition

Research on carbazole derivatives, including this compound, has explored their use as corrosion inhibitors. These compounds exhibit inhibitive effects against the corrosion of mild steel by Desulfovibrio vulgaris in acidic and sulfate-reducing bacteria media. The study demonstrated the potential of these derivatives as mixed-type inhibitors with predominantly cathodic inhibitive effects, making them useful in materials science and engineering (Nwankwo et al., 2017).

Photophysical Characterization

This compound derivatives have been synthesized and subjected to comprehensive photophysical characterization in various solvents. This research is pivotal for understanding the solvent polarity sensitivity and hydrogen bonding interactions of these compounds, contributing to their potential application in photophysics and photochemistry (Ghosh et al., 2013).

Electropolymerization and Electrochromic Properties

Investigations into carbazole-based compounds, including those related to this compound, have focused on their electropolymerization and electrochromic properties. These studies aim to develop novel materials for electrochromic devices, leveraging the unique properties of carbazole derivatives for applications in smart windows and displays (Hu et al., 2017).

Solid State Dye-Sensitized Solar Cells

Carbazole-based molecular glasses, including derivatives of this compound, have been explored as hole-transporting materials in solid-state dye-sensitized solar cells. These materials show promise for improving the efficiency and stability of solar cells, contributing to the advancement of renewable energy technologies (Bui et al., 2015).

Mécanisme D'action

Target of Action

It is known that tetrahydrocarbazole derivatives, which include 6-ethoxy-2,3,4,9-tetrahydro-1h-carbazol-1-one, exhibit a broad spectrum of biological activity . They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Mode of Action

The oxidation of substituted tetrahydrocarbazoles, a group that includes this compound, can lead to the formation of various functionalized tetrahydrocarbazoles .

Biochemical Pathways

The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that they may interact with multiple biochemical pathways .

Result of Action

The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that they may have diverse molecular and cellular effects .

Action Environment

The oxidation process of tetrahydrocarbazoles, a group that includes this compound, can be influenced by various factors such as the type of oxidant, solvents, and the concentration of reactants .

Propriétés

IUPAC Name |

6-ethoxy-2,3,4,9-tetrahydrocarbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-17-9-6-7-12-11(8-9)10-4-3-5-13(16)14(10)15-12/h6-8,15H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTOWHAZJDKHTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC3=C2CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide](/img/no-structure.png)

![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2703113.png)

![5-(benzo[d][1,3]dioxol-5-yl)-1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2703118.png)

![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde](/img/structure/B2703122.png)

![5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2703126.png)

![4-[6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2703130.png)

![10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2703131.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2703133.png)